molecular formula C13H20N2O2 B13219333 Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13219333
M. Wt: 236.31 g/mol
InChI Key: ULNCMQSCGXOQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a partially saturated pyridine ring. The structure includes an ethyl ester group at position 3 and an isopropyl substituent at position 2. This compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold’s prevalence in bioactive molecules, including antiviral, antimicrobial, and anticancer agents . Its synthesis typically involves condensation reactions, as seen in related compounds (e.g., ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) that serve as precursors for further derivatization .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-4-17-13(16)12-11(9(2)3)14-10-7-5-6-8-15(10)12/h9H,4-8H2,1-3H3

InChI Key

ULNCMQSCGXOQJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCCC2)C(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

  • Starting materials: Substituted 2-aminopyridines (e.g., 2-amino-3-bromopyridine) and ethyl α-bromoesters (such as ethyl 2-bromoacetoacetate or ethyl 3-bromopyruvate) are commonly employed.
  • Cyclization: The reaction of 2-aminopyridine derivatives with ethyl 3-bromopyruvate under reflux conditions in a suitable solvent (e.g., ethanol or DMF) leads to the formation of the imidazo[1,2-a]pyridine core through nucleophilic substitution and ring closure.

Esterification and Functional Group Transformations

  • The carboxylate ester at the 3-position is typically introduced by starting with ethyl ester derivatives of the imidazo[1,2-a]pyridine-3-carboxylic acid or by esterification of the corresponding carboxylic acid.
  • Hydrolysis of ester intermediates can be performed using basic conditions (e.g., NaOH) to obtain carboxylic acids, which can then be re-esterified or converted into amides if desired.

Representative General Procedure (Adapted from Literature)

Step Reagents & Conditions Outcome
1. Condensation 2-Aminopyridine derivative + ethyl 2-bromoacetoacetate, reflux in ethanol Formation of ethyl imidazo[1,2-a]pyridine-3-carboxylate core
2. Alkylation Reaction with isopropyl ketone or equivalent under acidic conditions Introduction of 2-(propan-2-yl) substituent
3. Purification Recrystallization from ethanol-water mixture Isolation of pure product

Alternative Synthetic Strategies

  • Hydrazide route: Preparation of hydrazones from imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide followed by cyclization with ketones bearing isopropyl groups under reflux in ethanol with catalytic sulfuric acid.
  • Halogenation and Suzuki coupling: For derivatives with halogen substituents, electrophilic aromatic substitution using N-bromosuccinimide (NBS) followed by Suzuki-Miyaura cross-coupling reactions with boronic acids can be employed to introduce diverse substituents, although this is more common for 6- or 8-substituted imidazo[1,2-a]pyridines rather than the 2-position.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions Notes
Solvent Ethanol, DMF, benzene Ethanol commonly used for condensation and cyclization
Temperature Reflux (~78 °C for ethanol) Reflux needed for effective cyclization
Catalysts/Additives Concentrated H2SO4 (catalytic), Dean-Stark trap for water removal Acid catalysis facilitates condensation
Reaction Time 4–6 hours Sufficient time for complete reaction
Purification Recrystallization, column chromatography Ethanol-water mixtures often used for recrystallization

Research Discoveries and Optimization Insights

  • The presence of the ethyl ester and isopropyl substituents enhances the compound's stability and biological activity, as reported in medicinal chemistry studies.
  • Continuous flow reactors and automation have been proposed for industrial-scale synthesis to improve yield and reproducibility.
  • Electrophilic aromatic substitution and Suzuki coupling provide modular approaches to diversify substitution patterns on the imidazo[1,2-a]pyridine core, enabling structure-activity relationship (SAR) studies.
  • Hydrazone intermediates offer versatile entry points for introducing various substituents via condensation with ketones, enabling the synthesis of analogues with tailored biological profiles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Research indicates that Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate exhibits significant biological activity. It has been investigated for its interactions with specific molecular targets such as enzymes and receptors involved in inflammatory processes and cancer progression. Interaction studies often involve methods like surface plasmon resonance, enzyme inhibition assays, and cellular assays. These studies are critical for understanding the compound's therapeutic potential and guiding further research directions.

Medicinal Chemistry

This compound is used in medicinal chemistry for several applications. Its unique ethyl and propan-2-yl substituents may enhance its stability and interaction with biological targets, contributing to its varied applications in medicinal chemistry and material science.

Interaction Studies

Interaction studies have been conducted to understand how this compound interacts with various biological targets. These studies often involve techniques such as surface plasmon resonance, enzyme inhibition assays, and cellular assays. Such studies are critical for elucidating the compound's therapeutic potential and guiding further research directions.

Structural Similarity

Several compounds share structural similarities with this compound.

Examples of structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylateSimilar imidazo[1,2-a]pyridine coreDifferent substituents may affect reactivity
4-Methylimidazo[1,2-a]pyridineContains a methyl group at position 4Known for its role as a carcinogen
6-Ethoxyimidazo[1,2-a]pyridineEthoxy group at position 6Potentially different biological activity

Mechanism of Action

The mechanism of action of ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate and analogous imidazo[1,2-a]pyridine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Features Applications/Findings Reference
This compound - Ethyl ester (position 3)
- Isopropyl (position 2)
264.36 (estimated) Partially saturated pyridine ring; potential for hydrogen bonding via ester group Likely intermediate for bioactive molecules; structural similarity to antimicrobial agents
Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate - Propan-2-yl ester (position 3)
- 2-methylpropyl (position 2)
Not specified Bulkier ester and substituent; may influence solubility Listed as a building block; safety guidelines emphasize handling precautions
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate - Ethyl ester (position 3)
- Methyl (position 2)
220.25 (C₁₂H₁₆N₂O₂) Simpler substituents; widely used precursor Used to synthesize pyrazole, thiazolidine, and spiro compounds with antimicrobial activity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate - Two ethyl esters (positions 5,6)
- Cyano, nitro, phenethyl groups
511.51 (C₂₇H₂₅N₅O₇) Highly substituted; nitro group enhances electron-withdrawing properties Structural characterization via NMR and HRMS; no explicit bioactivity reported
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid - Trifluoromethyl (position 2)
- Carboxylic acid (position 8)
234.18 (C₉H₉F₃N₂O₂) Polar functional groups; potential for metal coordination No explicit applications stated; trifluoromethyl groups often improve metabolic stability

Key Observations:

Substituent Effects: The ethyl ester in the target compound (vs. propan-2-yl in ) may enhance solubility in polar solvents compared to bulkier esters. Isopropyl at position 2 (vs.

Synthetic Pathways: The target compound’s synthesis likely parallels methods for ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, which involves condensation of hydrazides with esters . In contrast, diethyl derivatives (e.g., ) require multi-step functionalization, including cyano and nitro group introductions.

Bioactivity Potential: While the target compound lacks explicit bioactivity data, structurally related derivatives (e.g., ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) show antimicrobial activity against Staphylococcus aureus and Escherichia coli . The trifluoromethyl analog may exhibit enhanced pharmacokinetic properties due to fluorine’s electronegativity.

Safety and Handling :

  • Compounds like Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate emphasize stringent safety protocols (e.g., P201, P210 precautions) due to reactive intermediates or flammability risks , suggesting similar precautions apply to the target compound.

Biological Activity

Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

PropertyValue
Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
IUPAC Name Propan-2-yl 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
CAS Number 2060020-87-1

Synthesis Methods

The synthesis of this compound typically involves the condensation of 2-ethylimidazo[1,2-a]pyridine with isopropyl chloroformate in the presence of a base like triethylamine. The reaction is usually conducted in an organic solvent such as dichloromethane at low temperatures to maximize yield and purity .

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria. For instance:

  • Inhibition Zones : Compounds were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been explored for its anticancer potential. A study reported that derivatives of imidazo[1,2-a]pyridine exhibited cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and NCI-H460 (lung cancer):

CompoundCell LineIC50 (µM)
Ethyl derivativeMCF712.50
Isopropyl derivativeNCI-H46042.30

These results suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance its efficacy against cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of enzymes involved in inflammatory pathways and may also affect receptor interactions in the central nervous system. This dual mechanism could explain its anti-inflammatory and analgesic properties observed in preliminary studies.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives showed a significant reduction in bacterial growth rates compared to controls.
  • Cytotoxicity Testing : In vitro testing revealed that certain derivatives caused apoptosis in cancer cells through mechanisms involving disruption of microtubule formation and inhibition of cell cycle progression.
  • Inflammation Models : Animal models have indicated that these compounds can reduce inflammation markers significantly when administered at specific dosages.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.